molecular formula C20H25N3O B7532674 N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide

カタログ番号 B7532674
分子量: 323.4 g/mol
InChIキー: FAUYOISSYDLDTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. BTCP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

作用機序

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as morphine. N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide may also interact with other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and physiological effects:
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals. Additionally, N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

実験室実験の利点と制限

One advantage of using N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide in lab experiments is its well-established pharmacology and mechanism of action. This makes it a useful tool for studying the opioid system and its role in pain and addiction. However, one limitation of using N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide is its potential for abuse and dependence, which may limit its use in certain types of experiments.

将来の方向性

There are several potential future directions for research on N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity for specific opioid receptors. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide and its interactions with other neurotransmitter systems in the brain. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide and related compounds in the treatment of pain and addiction.

合成法

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-benzylpiperidine with acetic anhydride to form 1-acetyl-4-benzylpiperidine. This compound is then reacted with 3-cyanopyridine to form N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide. The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide requires specialized equipment and expertise, making it a challenging compound to produce.

科学的研究の応用

N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have analgesic properties, meaning it can reduce pain without causing sedation or respiratory depression. Additionally, N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals, making it a promising candidate for the treatment of opioid addiction.

特性

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-8-19(14-21-16)20(24)22-13-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,14,17H,9-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYOISSYDLDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。